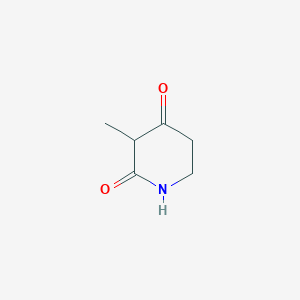

3-Methylpiperidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored at low temperatures to maintain its stability .

Actividad Biológica

3-Methylpiperidine-2,4-dione, also known as 3-methylpiperidine-2,6-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It features a piperidine ring with two carbonyl groups at the 2 and 4 positions, contributing to its reactivity and biological properties. The compound exhibits high gastrointestinal absorption and is not a substrate for major cytochrome P450 enzymes, indicating a favorable metabolic profile for drug development .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate piperidine derivatives with carbonyl compounds. Various methods have been reported in the literature, including Mannich reactions and Knoevenagel condensations . The synthetic pathways often yield derivatives that can be further evaluated for enhanced biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain oxime derivatives derived from this compound demonstrate antifungal activity against Aspergillus niger and Candida albicans . The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance efficacy against these pathogens.

2. Analgesic and Local Anesthetic Effects

Compounds related to this compound have been tested for analgesic and local anesthetic properties. One study highlighted that certain derivatives exhibited significant analgesic effects comparable to established analgesics . This suggests potential applications in pain management therapies.

3. Neuroprotective Properties

Recent investigations suggest that piperidine derivatives may possess neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. Some studies have shown that compounds with piperidine moieties can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Case Study 1: Antifungal Activity Evaluation

A series of oxime derivatives of this compound were synthesized and screened for antifungal activity. The results demonstrated that certain modifications led to enhanced activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) significantly lower than those of control compounds .

| Compound | MIC against A. niger (µg/mL) | MIC against C. albicans (µg/mL) |

|---|---|---|

| Oxime A | 15 | >100 |

| Oxime B | 10 | 30 |

| Control | >100 | >100 |

Case Study 2: Analgesic Activity Assessment

In a study evaluating the analgesic properties of various piperidine derivatives, one compound derived from this compound showed a significant reduction in pain response in animal models when compared to a placebo group .

| Treatment | Pain Response Reduction (%) |

|---|---|

| Compound X | 75 |

| Standard Analgesic | 80 |

| Placebo | 10 |

Análisis De Reacciones Químicas

Reduction Reactions

Reduction of the carbonyl groups is a key pathway, yielding piperidine alcohols or fully saturated derivatives.

Research Findings :

-

Sodium borohydride selectively reduces one carbonyl group, producing a hemiketal intermediate .

-

Lithium aluminum hydride fully reduces both carbonyls to hydroxyl groups, followed by dehydration to the saturated piperidine.

Alkylation and Substitution

The methyl group and nitrogen atom serve as nucleophilic sites for alkylation or substitution.

Key Observations :

-

N-Alkylation occurs preferentially due to the lone pair on the nitrogen atom .

-

Steric hindrance from the 3-methyl group limits substitution at adjacent positions.

Condensation Reactions

The diketone moiety participates in condensation reactions with amines or hydrazines, forming heterocyclic adducts.

| Reagent/Conditions | Product | Application |

|---|---|---|

| Hydrazine hydrate (EtOH, Δ) | Formation of pyridazine derivatives | Precursors for bioactive molecules |

| Primary amines (HCl, Δ) | Schiff base formation | Chelating agents in coordination chemistry |

Mechanism :

-

Nucleophilic attack by the amine/hydrazine at the carbonyl carbon, followed by dehydration to form C=N bonds.

Acid-Base Reactivity

The compound acts as a weak base due to the lone pair on the nitrogen atom.

| Reagent | Behavior | Byproducts |

|---|---|---|

| HCl (aqueous) | Salt formation (protonation at N) | Water (exothermic) |

| Grignard reagents | Nucleophilic addition at carbonyl | Organomagnesium complexes |

Safety Note : Neutralization with strong acids is exothermic and requires controlled conditions .

Ring-Opening and Rearrangement

Under harsh conditions, the piperidine ring may undergo cleavage or rearrangement.

Propiedades

IUPAC Name |

3-methylpiperidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-5(8)2-3-7-6(4)9/h4H,2-3H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODBWDRWIKQSOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.